Cas no 218456-06-5 (N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide)

N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-Isoxazolecarboxamide,N-(2-bromoethyl)-3-(2,6-dichlorophenyl)-5-methyl-
- N-(2-bromoethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 4-Isoxazolecarboxamide,N-(2-bromoethyl)-3-(2,6-dichlorophenyl)-5-methyl
- N4-(2-BROMOETHYL)-3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXAMIDE
- 218456-06-5
- N-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide
- MFCD00275589
- DTXSID50378988
- N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbo xamide
- C13H11BrCl2N2O2
- N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide
-
- インチ: InChI=1S/C13H11BrCl2N2O2/c1-7-10(13(19)17-6-5-14)12(18-20-7)11-8(15)3-2-4-9(11)16/h2-4H,5-6H2,1H3,(H,17,19)
- InChIKey: LDDFVSYSSXXNKH-UHFFFAOYSA-N
- ほほえんだ: BrCCNC(C1=C(C)ON=C1C1C(Cl)=CC=CC=1Cl)=O
計算された属性
- せいみつぶんしりょう: 375.93800
- どういたいしつりょう: 375.93810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- PSA: 55.13000
- LogP: 4.47240
N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N381323-50mg |
N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide |
218456-06-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | N381323-100mg |
N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide |
218456-06-5 | 100mg |
$ 65.00 | 2022-06-03 | ||
TRC | N381323-500mg |
N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide |
218456-06-5 | 500mg |
$ 160.00 | 2022-06-03 |
N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide 関連文献
-
1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamideに関する追加情報
Research Briefing on N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide (CAS: 218456-06-5)
N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide (CAS: 218456-06-5) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide as a versatile intermediate in the synthesis of biologically active molecules. The compound's unique structural features, including the isoxazole ring and the bromoethyl moiety, make it a valuable building block for the development of novel pharmacophores. Researchers have explored its utility in the design of enzyme inhibitors, particularly targeting kinases and other signaling proteins involved in disease pathways.
One of the key areas of investigation has been the compound's potential as a covalent inhibitor. The presence of the bromoethyl group allows for selective alkylation of nucleophilic residues in target proteins, enabling irreversible binding and prolonged pharmacological effects. Recent in vitro studies have demonstrated its efficacy in inhibiting specific cancer-associated kinases, with promising results in cell-based assays. These findings suggest that derivatives of this compound could be further optimized for anticancer drug development.
In addition to its applications in oncology, N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide has been investigated for its anti-inflammatory properties. Preliminary studies indicate that the compound can modulate the activity of key inflammatory mediators, potentially offering a new approach to treating chronic inflammatory conditions. However, further research is needed to elucidate its mechanism of action and evaluate its safety profile in vivo.
The synthesis of N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide has also been a focus of recent research. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in high-throughput screening and structure-activity relationship studies. Researchers have reported optimized reaction conditions that improve yield and purity, which are critical for its application in drug discovery programs.
Despite its promising potential, challenges remain in the development of N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through systematic medicinal chemistry optimization. Future research directions may include the design of prodrugs or the incorporation of this scaffold into more complex molecular architectures to enhance its pharmacological properties.
In conclusion, N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide represents a promising chemical entity with diverse applications in drug discovery. Its unique structural features and biological activity make it a valuable tool for researchers exploring new therapeutic avenues. Continued investigation into its mechanism of action and optimization of its pharmacological profile will be essential for translating these findings into clinically relevant therapies.
218456-06-5 (N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide) 関連製品
- 1260589-47-6(Boc-2,4-dimethoxy-D-homophenylalanine)
- 519148-72-2(Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl-)
- 1353503-11-3(2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid)
- 1135298-33-7(5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one)
- 2137096-71-8((1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine)
- 2172509-06-5(2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid)
- 2169672-78-8(methyl 2-(1Z)-7-methyl-2,3-dihydro-1H-inden-1-ylideneacetate)
- 1361665-10-2(2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl)
- 372963-43-4(tert-Butyl N-3-Aminoadamant-1-ylcarbamate)
- 538339-61-6(2-(4-ETHYL-PIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE)




